![molecular formula C20H22Cl2N2O2S B4196706 3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4196706.png)
3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide
Overview
Description
3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide, commonly known as DTTA, is a chemical compound that has been widely used in scientific research for its unique properties. DTTA is a thiol reactive compound that is used as a reducing agent in biochemical experiments.
Scientific Research Applications
DTTA has been used in a variety of scientific research applications, including protein purification, disulfide bond reduction, and redox signaling studies. DTTA is a powerful reducing agent that can break disulfide bonds in proteins, making it an essential tool for protein purification. DTTA has also been used to study redox signaling pathways, which play a critical role in cellular signaling and oxidative stress response.
Mechanism of Action
DTTA acts as a thiol reactive compound that can reduce disulfide bonds in proteins. The mechanism of action involves the transfer of electrons from the thiol group of DTTA to the disulfide bond of the protein, resulting in the formation of a thiol-disulfide bond. This reaction is reversible, and the disulfide bond can be reformed by the addition of an oxidizing agent.
Biochemical and physiological effects:
DTTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTTA can reduce oxidative stress and protect cells from damage caused by reactive oxygen species. DTTA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DTTA has several advantages for lab experiments, including its ability to reduce disulfide bonds in proteins and its low toxicity. However, DTTA can also be unstable and can react with other thiol-containing compounds, leading to unwanted side reactions. Careful control of reaction conditions and purification steps is essential to obtain a pure product.
Future Directions
There are several future directions for the use of DTTA in scientific research. One area of interest is the development of new methods for protein purification using DTTA. Another area of interest is the study of redox signaling pathways and the role of DTTA in these pathways. Additionally, there is potential for the use of DTTA in the development of new therapeutics for oxidative stress-related diseases.
Conclusion:
In conclusion, DTTA is a powerful reducing agent that has been widely used in scientific research for its unique properties. The synthesis of DTTA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product. DTTA has several advantages for lab experiments, including its ability to reduce disulfide bonds in proteins and its low toxicity. There are several future directions for the use of DTTA in scientific research, including the development of new methods for protein purification and the study of redox signaling pathways.
properties
IUPAC Name |
3-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2S/c1-13(2)10-23-20(26)14-5-3-6-15(9-14)24-19(25)12-27-11-16-17(21)7-4-8-18(16)22/h3-9,13H,10-12H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLXVGJGLDILIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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